N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide
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Overview
Description
N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide: is a chemical compound characterized by the presence of two 6-methylpyridin-2-yl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide typically involves the reaction of 6-methylpyridin-2-ylmethylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amide derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for various applications, such as coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
N,N-bis[(6-methylpyridin-2-yl)methyl]amine: A related compound with similar structural features but lacking the prop-2-enamide group.
N,N-bis[(6-methoxypyridin-2-yl)methyl]prop-2-enamide: A derivative with methoxy groups instead of methyl groups on the pyridine rings.
Uniqueness: N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-4-17(21)20(11-15-9-5-7-13(2)18-15)12-16-10-6-8-14(3)19-16/h4-10H,1,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKJZIARRJOICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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